molecular formula C16H25NO2 B3846990 1-[4-(3-methoxyphenoxy)butyl]piperidine

1-[4-(3-methoxyphenoxy)butyl]piperidine

Cat. No.: B3846990
M. Wt: 263.37 g/mol
InChI Key: BGYPSITVHCCBRD-UHFFFAOYSA-N
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Description

1-[4-(3-Methoxyphenoxy)butyl]piperidine is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This phenoxyalkylpiperidine derivative features a piperidine moiety linked to a 3-methoxyphenoxy group through a four-carbon butyl chain, a structural characteristic shared with several biologically active compounds . Compounds within this structural class have demonstrated notable affinity for sigma-1 (σ1) receptors, which play important roles in various physiological functions and represent promising therapeutic targets for central nervous system disorders . Research indicates that phenoxyalkylpiperidines can function as high-affinity sigma-1 receptor ligands, with some analogues exhibiting potent anti-amnesic effects in memory tests, potentially exceeding the activity of reference compounds like PRE-084 . The methoxy-phenyl substitution pattern present in this compound is recognized as a privileged structure in drug discovery, appearing in various therapeutic agents targeting neurological conditions . Piperidine derivatives continue to be valuable scaffolds in pharmaceutical development, particularly for investigating novel analgesic approaches and receptor-selective compounds . This compound is provided exclusively for research purposes in laboratory settings. Not for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in accordance with institutional chemical hygiene plans.

Properties

IUPAC Name

1-[4-(3-methoxyphenoxy)butyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-18-15-8-7-9-16(14-15)19-13-6-5-12-17-10-3-2-4-11-17/h7-9,14H,2-6,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYPSITVHCCBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1-[4-(3-methoxyphenoxy)butyl]piperidine with structurally related compounds, highlighting key differences in substituents, applications, and research findings:

Compound Name Structural Features Applications Key Findings References
This compound Piperidine + butyl linker + 3-methoxyphenoxy Inferred: CNS targeting (H3 antagonism) Structural analog () shows H3 receptor affinity
1-{4-[4-(Substituted)piperazin-1-yl]butyl}guanidines Piperazine/piperidine + guanidine moiety Histamine H3 receptor antagonists High in vitro/in vivo activity; CNS penetration demonstrated
Pimozide Bis(4-fluorophenyl)butyl-piperidine + benzimidazolinone Antipsychotic (D2 antagonist) Used for Tourette’s syndrome; synthesized via N-alkylation of piperidine
1-(4-(2-Allylphenoxy)butyl)piperidinium halides Allylphenoxy-butyl-piperidinium halides (quaternary ammonium salts) Corrosion inhibitors 84–95% effectiveness in acidic media; strong adsorption on steel surfaces
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one Piperidinone + acetyl + methoxyphenyl groups Antimicrobial/anti-inflammatory Amide bond critical for bioactivity; crystallographic structure confirmed

Key Structural Variations and Implications

Substituent Effects on Pharmacological Activity: The 3-methoxyphenoxy group in the target compound may enhance receptor binding compared to allylphenoxy groups (corrosion inhibitors) or bis(4-fluorophenyl) moieties (pimozide). Methoxy groups are known to influence pharmacokinetics by modulating lipophilicity and metabolic stability . Quaternary ammonium salts (e.g., allylphenoxypiperidinium halides) exhibit ionic interactions with metal surfaces, enabling corrosion inhibition, while neutral piperidine derivatives (e.g., H3 antagonists) rely on hydrophobic and hydrogen-bonding interactions for receptor binding .

Applications Driven by Structural Nuances: Medicinal Chemistry: Piperidine derivatives with guanidine () or benzimidazolinone () groups show CNS activity, whereas the target compound’s methoxyphenoxy group may favor peripheral or central effects depending on substituent positioning. Industrial Chemistry: Allylphenoxy derivatives demonstrate the scaffold’s versatility, as quaternization transforms neutral piperidines into cationic corrosion inhibitors .

Synthetic Pathways: The target compound could be synthesized via nucleophilic substitution of 1-(4-bromobutoxy)-3-methoxybenzene with piperidine, analogous to methods for allylphenoxypiperidinium precursors .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR identifies regioselectivity in alkylation reactions (e.g., distinguishing N- vs. O-alkylation) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (C₁₆H₂₃NO₂, theoretical 261.36 g/mol) and detects fragmentation patterns indicative of side products .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for chiral centers introduced during synthesis .

How can contradictory data on the compound’s metabolic stability be reconciled across different in vitro models?

Advanced Research Focus
Discrepancies in metabolic half-life (e.g., microsomal vs. hepatocyte assays) often stem from:

  • Enzyme Specificity : Cytochrome P450 isoforms (e.g., CYP3A4) exhibit varying activity depending on incubation conditions .
  • Solubility Limitations : Poor aqueous solubility of the compound may artificially reduce apparent stability in lipophilic media.
    Methodological Recommendation : Use physiologically relevant buffers (e.g., PBS with 0.01% Tween-80) and validate results with LC-MS/MS quantification .

What strategies optimize the compound’s bioavailability for in vivo neuropharmacological studies?

Q. Advanced Research Focus

  • Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 1-methyl-3-(4-trifluoromethylbenzyl)piperidin-4-amine HCl) .
  • Prodrug Design : Esterification of the methoxyphenoxy group enhances intestinal absorption, as demonstrated in piperidine prodrug studies .
  • Nanoparticle Encapsulation : Polymeric nanoparticles (PLGA-based) extend plasma half-life in rodent models .

How do computational models predict the compound’s interaction with off-target receptors (e.g., serotonin transporters)?

Advanced Research Focus
Molecular dynamics simulations and pharmacophore mapping reveal:

  • The methoxyphenoxy group’s π-π stacking with aromatic residues in serotonin transporter binding pockets .
  • Free energy calculations (MM-PBSA) quantify binding affinities, guiding structural modifications to reduce off-target effects .

Validation : Cross-validate predictions with radioligand displacement assays using [³H]citalopram .

What are the key challenges in scaling up synthesis while maintaining stereochemical purity?

Q. Basic Research Focus

  • Chiral Resolution : Use of chiral auxiliaries (e.g., (S)-1,3-dimethyl-4-piperidone) ensures enantiomeric excess >98% .
  • Catalyst Selection : Heterogeneous catalysts (e.g., Pd/C for hydrogenation) minimize racemization during large-scale reactions .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to prevent stereochemical drift .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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